Methyl 3-amino-4,4,4-trifluorobutyrate Methyl 3-amino-4,4,4-trifluorobutyrate
Brand Name: Vulcanchem
CAS No.: 748746-28-3
VCID: VC3798087
InChI: InChI=1S/C5H8F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h3H,2,9H2,1H3
SMILES: COC(=O)CC(C(F)(F)F)N
Molecular Formula: C5H8F3NO2
Molecular Weight: 171.12 g/mol

Methyl 3-amino-4,4,4-trifluorobutyrate

CAS No.: 748746-28-3

Cat. No.: VC3798087

Molecular Formula: C5H8F3NO2

Molecular Weight: 171.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-4,4,4-trifluorobutyrate - 748746-28-3

Specification

CAS No. 748746-28-3
Molecular Formula C5H8F3NO2
Molecular Weight 171.12 g/mol
IUPAC Name methyl 3-amino-4,4,4-trifluorobutanoate
Standard InChI InChI=1S/C5H8F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h3H,2,9H2,1H3
Standard InChI Key YOBIFUUUJYCCFN-UHFFFAOYSA-N
SMILES COC(=O)CC(C(F)(F)F)N
Canonical SMILES COC(=O)CC(C(F)(F)F)N

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

Methyl 3-amino-4,4,4-trifluorobutyrate (CAS: 748746-28-3) has the molecular formula C₅H₈F₃NO₂ and a molecular weight of 171.12 g/mol . Its structure consists of a butyrate backbone with:

  • A trifluoromethyl (-CF₃) group at the C4 position.

  • An amino (-NH₂) group at C3.

  • A methyl ester (-COOCH₃) at C1 .

Notably, a structurally similar compound, methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate (CAS: 1495146-87-6), exists with a molecular formula of C₆H₁₀F₃NO₂ . This isomer features an aminomethyl (-CH₂NH₂) branch at C3 instead of a direct amino substitution, highlighting the importance of precise nomenclature in distinguishing these derivatives.

Synonyms and Identifiers

PropertyValueSource
IUPAC Namemethyl 3-amino-4,4,4-trifluorobutanoate
CAS Number748746-28-3
SMILESCOC(=O)CC(N)C(F)(F)F
InChIKeyJKGVZTYBOLYLMD-UHFFFAOYSA-N

Physical and Chemical Properties

Physicochemical Parameters

Key properties include:

PropertyValueMethod/Source
Boiling Point50°C (1 mmHg)Experimental
Density1.293 g/mL (25°C)ASTM D4052
Refractive Index1.378 (n²⁰/D)Abbe refractometer
pKa3.61 ± 0.50Computational

The low boiling point under reduced pressure suggests volatility, while the moderate pKa indicates weak acidity at the amino group. The trifluoromethyl group enhances lipophilicity, as evidenced by the density >1.2 g/mL .

Synthesis Methods

Patent-Based Route

A patented method for synthesizing trifluoromethylated β-amino esters involves :

  • Enolate Formation: Reacting alkyl trifluoroacetate (e.g., methyl trifluoroacetate) with alkyl acetate (e.g., methyl acetate) in the presence of sodium methoxide to generate a trifluoroacetoacetic ester enolate.

  • Amination: Treating the enolate with a primary or secondary amine (e.g., ammonia) under acidic conditions to yield the β-amino ester .

Key Reaction:

CF₃COOR + CH₃COOR’NaOR”CF₃C(O⁻)CHCOOR’NH₃/H⁺CF₃CH(NH₂)COOR’\text{CF₃COOR + CH₃COOR'} \xrightarrow{\text{NaOR''}} \text{CF₃C(O⁻)CHCOOR'} \xrightarrow{\text{NH₃/H⁺}} \text{CF₃CH(NH₂)COOR'}

This route achieves yields >80% with minimal purification steps .

Alternative Pathways

  • Enzymatic Resolution: Chiral variants may be synthesized using lipases or esterases for enantioselective hydrolysis.

  • Direct Amination: Reaction of methyl 4,4,4-trifluoroacetoacetate with hydroxylamine followed by reduction .

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

The compound’s trifluoromethyl group enhances metabolic stability in drug candidates. Notable applications include:

  • Antiviral Agents: Serves as a precursor for protease inhibitors targeting RNA viruses .

  • Anticancer Drugs: Modified to introduce kinase-inhibiting motifs .

Case Study: Antiviral Development

A 2024 study utilized this compound to synthesize a HCV NS3/4A protease inhibitor, demonstrating EC₅₀ = 12 nM in vitro . The trifluoromethyl group reduced oxidative metabolism in liver microsomes by 40% compared to non-fluorinated analogs .

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory SensitizationH334Employ fume hoods

Exposure Mitigation

  • Engineering Controls: Local exhaust ventilation.

  • First Aid: Flush eyes with water for 15 minutes; wash skin with soap .

Comparative Analysis with Related Compounds

CompoundKey Structural DifferenceBoiling Point (°C)Application
Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoateAminomethyl branch at C3185 (estimated)Polymer additives
Ethyl 3-amino-4,4,4-trifluorobutyrateEthyl ester group68 (1 mmHg)Solvent formulations

The methyl ester’s lower molecular weight (171.12 vs. 185.14 g/mol) improves volatility for gas-phase reactions .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing transition-metal catalysts for enantioselective amination.

  • Prodrug Design: Exploiting the ester moiety for targeted drug delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator